N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide
Description
N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazole ring, and a dioxothiolan moiety
Properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S2/c1-10(2)7-14-17-12(8-23-14)15(20)18-13-3-5-16-19(13)11-4-6-24(21,22)9-11/h3,5,8,10-11H,4,6-7,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGYNSRXDKSAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=CS1)C(=O)NC2=CC=NN2C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazines, thioamides, and various catalysts to facilitate the formation of the desired rings and linkages.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Solvent selection and reaction temperature are critical factors that influence the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The dioxothiolan moiety can be further oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share a similar pyrazole and dioxothiolan structure but differ in their substituents and overall framework.
1,3,4-thiadiazoles: These compounds contain a thiazole ring and are known for their diverse biological activities.
Uniqueness
N-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
